molecular formula C14H11IO B1621421 9-(iodomethyl)-9H-xanthene CAS No. 201851-33-4

9-(iodomethyl)-9H-xanthene

Cat. No. B1621421
CAS RN: 201851-33-4
M. Wt: 322.14 g/mol
InChI Key: MEVPAWYPDVSDLL-UHFFFAOYSA-N
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Description

Iodomethyl compounds are related to methane by replacement of one hydrogen atom by an atom of iodine . They are often used in organic synthesis due to their reactivity.


Synthesis Analysis

The synthesis of iodomethyl compounds can involve various methods. For instance, one approach involves the treatment of allylcyclohexenone derivatives with iodine in refluxing methanol .


Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The structure of iodomethyl compounds is related to methane by replacement of one hydrogen atom by an atom of iodine .


Chemical Reactions Analysis

Iodomethyl compounds can undergo various chemical reactions. For example, they can be oxidized to form aldehydes and ketones .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include factors such as porosity, viscosity, melting point size, shape, specific surface area, agglomeration or aggregation, surface morphology, crystallinity, state of dispersion, density, temperature solubility, and purity .

Scientific Research Applications

Radical Azidoalkenylation of Terminal Alkenes

9-(Iodomethyl)-9H-xanthene: is utilized in the radical azidoalkenylation of terminal alkenes. This process involves the preparation of γ-azidosulfones, which can be easily achieved by using iodomethyl aryl sulfones. These azidosulfones are then converted to homoallylic azides using a Julia–Kocienski olefination reaction . This method is significant for synthesizing functionalized alkyl azides, which are versatile compounds in synthesis, acting as precursors for nitrene and aminyl radicals, and substrates for various reactions like the Schmidt reaction and 1,3-dipolar cycloadd

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, iodomethane is highly flammable and toxic if swallowed or in contact with skin .

Future Directions

The future directions in the field of iodomethyl compounds could involve improving the synthesis process, developing new applications, and enhancing the understanding of their properties and mechanisms of action .

properties

IUPAC Name

9-(iodomethyl)-9H-xanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVPAWYPDVSDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376667
Record name 9-(iodomethyl)-9H-xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(iodomethyl)-9H-xanthene

CAS RN

201851-33-4
Record name 9-(iodomethyl)-9H-xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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